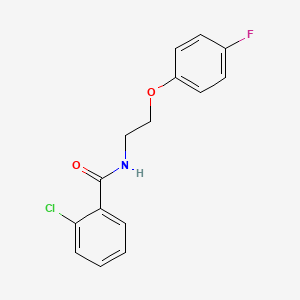

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

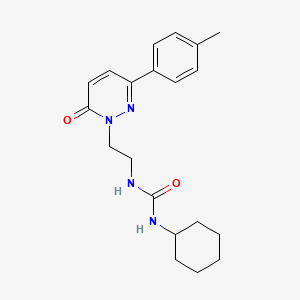

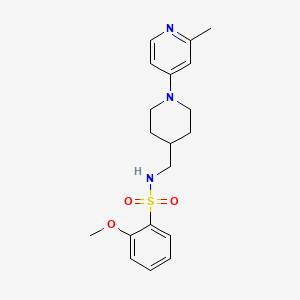

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a chemical compound with the molecular formula C15H13ClFNO2 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide are not available in the search results, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a powder at room temperature . It has a molecular weight of 231.65 .Applications De Recherche Scientifique

Regioselective Deprotonation and Cyclization

Research has explored the regioselectivities in the deprotonation of related benzamide derivatives, leading to the generation of specific lithio derivatives. These derivatives have been shown to undergo cyclization to form compounds with potential anticandidal activity, highlighting the chemical versatility and reactivity of such compounds in synthetic organic chemistry (Rebstock et al., 2004).

Crystalline Forms and Characterization

Studies have identified and characterized different polymorphic forms of closely related benzamides, which have implications for their physical properties and stability. This research contributes to understanding how subtle changes in molecular structure can affect the material properties of such compounds (Yanagi et al., 2000).

Metalloligand Design for Magnetic Materials

Benzamide derivatives have been utilized as ligands in the synthesis of metalloligands, which are key components in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These advances demonstrate the potential of benzamide derivatives in the development of new magnetic materials with specific properties (Costes et al., 2010).

Antimicrobial and Antipathogenic Activities

The modification of benzamide derivatives to include thiourea groups has been explored for their antimicrobial and antipathogenic activities. These studies have led to the synthesis of compounds with significant bioactivity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Limban et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like protoporphyrinogen oxidase .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the enzyme activity of protoporphyrinogen oxidase .

Biochemical Pathways

Similar compounds have been found to affect pathways involving enzymes like protoporphyrinogen oxidase .

Result of Action

Compounds with similar structures have been found to exhibit anti-inflammatory activity .

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c16-14-4-2-1-3-13(14)15(19)18-9-10-20-12-7-5-11(17)6-8-12/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTNUPOSCXSMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2632854.png)

![6-Tert-butyl-2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2632860.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

![Tert-butyl 8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2632873.png)